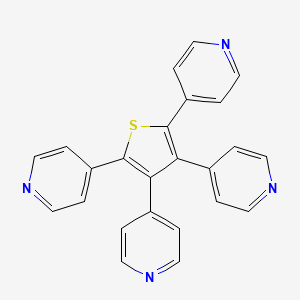
2,3,4,5-Tétra(4-pyridyl)thiophène
Vue d'ensemble
Description
GANT 58, also known as NSC 75503, is a small molecule inhibitor that targets the Hedgehog signaling pathway. It specifically inhibits the transcriptional activity of GLI1, a key effector in the Hedgehog pathway. This compound has shown significant antiproliferative and antitumor activities in various cancer models .
Applications De Recherche Scientifique
GANT 58 has a wide range of applications in scientific research, particularly in the fields of:
Cancer Research: It has demonstrated significant antiproliferative and antitumor activities in models of Ewing sarcoma, prostate cancer, and acute leukemia
Cell Cycle Studies: GANT 58 induces cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for studying cell cycle regulation.
Hedgehog Pathway Studies: As an inhibitor of the Hedgehog signaling pathway, GANT 58 is used to study the role of this pathway in various biological processes and diseases.
Mécanisme D'action
GANT 58 exerts its effects by directly inhibiting the transcriptional activity of GLI1 and GLI2, key transcription factors in the Hedgehog signaling pathway. By targeting these transcription factors, GANT 58 disrupts the transcription of genes that are normally activated by the Hedgehog pathway. This leads to reduced cell proliferation and increased apoptosis in cancer cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,3,4,5-Tetra(4-pyridyl)thiophene plays a significant role in biochemical reactions, particularly as an inhibitor of the Hedgehog signaling pathway . This compound interacts with various biomolecules, including enzymes and proteins. It inhibits the transcriptional activity of Gli proteins, which are crucial components of the Hedgehog pathway. By reducing the cellular levels of Gli1, Shh, and patched proteins, 2,3,4,5-Tetra(4-pyridyl)thiophene effectively disrupts the signaling cascade .
Cellular Effects
The effects of 2,3,4,5-Tetra(4-pyridyl)thiophene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of the Hedgehog signaling pathway by 2,3,4,5-Tetra(4-pyridyl)thiophene leads to altered gene expression patterns, affecting cell proliferation and differentiation . This compound has been shown to reduce the levels of key signaling molecules, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2,3,4,5-Tetra(4-pyridyl)thiophene exerts its effects through specific binding interactions with biomolecules. It binds to components of the Hedgehog signaling pathway, inhibiting the activity of Gli transcription factors . This inhibition results in decreased transcription of target genes, leading to reduced cellular levels of Hedgehog pathway components such as Gli1, Shh, and patched . The compound’s ability to interfere with these molecular interactions underpins its role as a potent pathway inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-Tetra(4-pyridyl)thiophene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,3,4,5-Tetra(4-pyridyl)thiophene remains stable under specific conditions, maintaining its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of 2,3,4,5-Tetra(4-pyridyl)thiophene vary with different dosages in animal models. At lower doses, the compound effectively inhibits the Hedgehog signaling pathway without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of 2,3,4,5-Tetra(4-pyridyl)thiophene is crucial for its potential therapeutic applications .
Metabolic Pathways
2,3,4,5-Tetra(4-pyridyl)thiophene is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s role in the Hedgehog signaling pathway highlights its interaction with key metabolic enzymes . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of 2,3,4,5-Tetra(4-pyridyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2,3,4,5-Tetra(4-pyridyl)thiophene is essential for optimizing its therapeutic potential .
Subcellular Localization
2,3,4,5-Tetra(4-pyridyl)thiophene exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its inhibitory effects on the Hedgehog signaling pathway and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
GANT 58 is synthesized through a multi-step process involving the formation of a thiophene core and subsequent functionalization with pyridine groups. The key steps include:
Formation of the Thiophene Core: This involves the cyclization of a suitable precursor to form the thiophene ring.
Functionalization with Pyridine Groups: The thiophene core is then functionalized with pyridine groups through a series of substitution reactions.
Industrial Production Methods
While specific industrial production methods for GANT 58 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as cyclization, substitution, and purification steps to achieve high purity levels (≥ 98%) .
Analyse Des Réactions Chimiques
Types of Reactions
GANT 58 undergoes various chemical reactions, including:
Substitution Reactions: The introduction of pyridine groups to the thiophene core.
Oxidation and Reduction: Potential modifications to the thiophene ring and pyridine groups.
Common Reagents and Conditions
Reagents: Common reagents include pyridine derivatives, thiophene precursors, and catalysts for cyclization.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major product of these reactions is GANT 58 itself, characterized by its high purity and specific molecular structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
GANT 61: Another GLI antagonist that inhibits GLI1-induced transcription.
Cyclopamine: Inhibits the Hedgehog pathway upstream of Smoothened.
Vismodegib: A Smoothened inhibitor used in the treatment of basal cell carcinoma.
Uniqueness of GANT 58
GANT 58 is unique in its ability to inhibit the Hedgehog signaling pathway downstream of Smoothened and Suppressor of Fused, leading to GLI1 nuclear accumulation. This makes it particularly effective in targeting cancers that are driven by aberrant Hedgehog signaling .
Propriétés
IUPAC Name |
4-(2,4,5-tripyridin-4-ylthiophen-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4S/c1-9-25-10-2-17(1)21-22(18-3-11-26-12-4-18)24(20-7-15-28-16-8-20)29-23(21)19-5-13-27-14-6-19/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWLOKMMUTWFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(SC(=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291438 | |
| Record name | 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64048-12-0 | |
| Record name | 64048-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




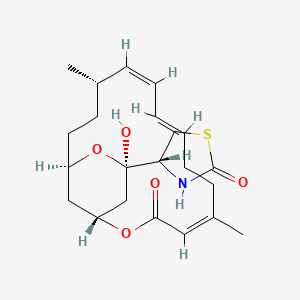
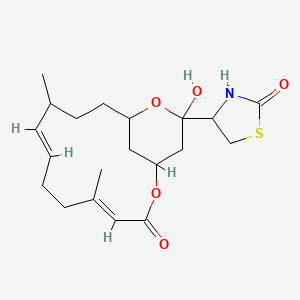
![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)
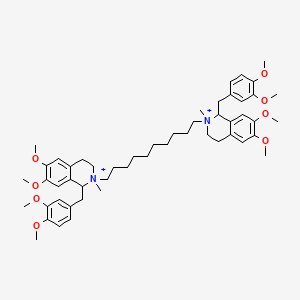

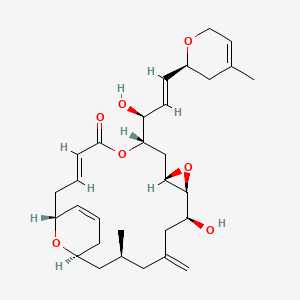
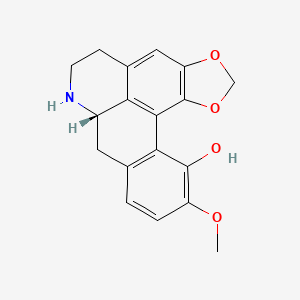
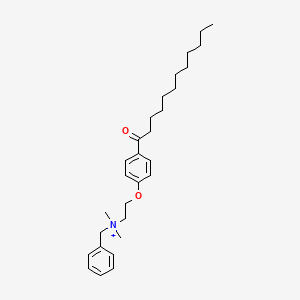
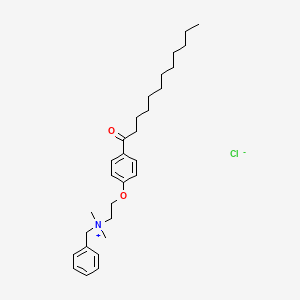
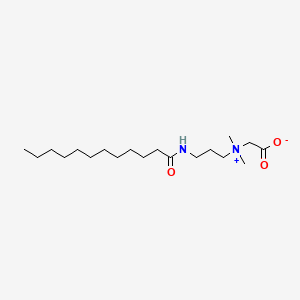
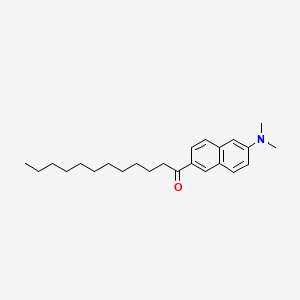
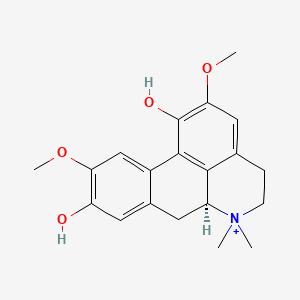
![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)